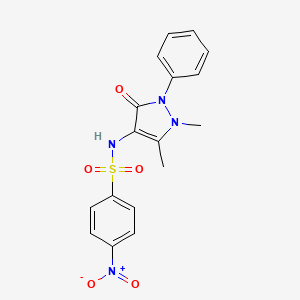

2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one

Description

2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one is a pyrazolinone derivative characterized by a 1-phenyl group, 2,3-dimethyl substituents on the pyrazolinone ring, and a sulfonamide group at the 4-position linked to a 4-nitrophenyl moiety. This structure combines electron-withdrawing (nitro group) and electron-donating (methyl groups) substituents, influencing its physicochemical and biological properties. Pyrazolinones are renowned for their pharmacological versatility, including anti-inflammatory, analgesic, and antioxidant activities .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-6-4-3-5-7-13)18-27(25,26)15-10-8-14(9-11-15)21(23)24/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURULNZXHFFPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds similar to 2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one exhibit anti-inflammatory and analgesic properties. These effects are attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The compound's ability to modulate pain pathways makes it a candidate for developing new analgesics .

Antimicrobial Activity

Studies have shown that pyrazoline derivatives possess antimicrobial properties. The presence of the nitrophenylsulfonyl group enhances the compound's interaction with bacterial cell walls, potentially leading to effective treatments against various bacterial infections .

Potential as an Anticancer Agent

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors . This makes it a subject of interest in cancer research.

Material Science Applications

Synthesis of Novel Polymers

The unique chemical structure of 2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one allows its use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in various industrial applications, including coatings and composites .

Dyes and Pigments

Due to its vibrant color properties, this compound can also be explored as a dye or pigment in textile and material industries. Its stability under light and heat makes it suitable for applications requiring durable coloring agents .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Antioxidant Potential

- The target compound’s sulfonamide group may enhance radical scavenging compared to the parent 4-aminophenazone (IC₅₀: 12.5 μM in DPPH assay). Thiazolidine-4-one derivatives of 4-aminophenazone (e.g., 7e, 7k) show superior antioxidant activity (IC₅₀: 5.8–7.2 μM) due to synergistic effects of the thiazolidine ring and pyrazolinone core .

- The nitro group in the target compound could act as an electron sink, stabilizing free radicals, though this requires empirical validation.

Antimicrobial and Metal Complexation

- Cu(II) complexes of 4-aminophenazone-derived Schiff bases exhibit potent antimicrobial activity (MIC: 4–16 μg/mL against Pseudomonas aeruginosa and Staphylococcus aureus).

- Zinc(II) complexes with hydrazone-modified pyrazolinones (e.g., [Zn(TBAAP)(H₂O)₂]NO₃·DMSO) demonstrate tridentate coordination through azomethine nitrogen and carbonyl oxygens. The target compound’s sulfonamide may offer alternative binding sites for metal ions .

Physicochemical Properties

- However, the 2,3-dimethyl and phenyl groups enhance lipophilicity, balancing solubility .

- Thermal Stability: Pyrazolinones with electron-withdrawing groups (e.g., nitro) typically exhibit higher thermal stability. For example, hydrazone derivatives decompose above 250°C .

- Acidity: The sulfonamide group (pKa ~1–2) is more acidic than the amino group (pKa ~4–5) in 4-aminophenazone, influencing protonation states under physiological conditions .

Biological Activity

2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and implications for therapeutic use, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and its IUPAC name is N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzenesulfonamide. The structural uniqueness arises from its combination of a pyrazolinone core with sulfonamide and nitro groups, which contribute to its reactivity and biological activity .

The biological activity of 2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one primarily involves its interaction with specific molecular targets. It has been observed to inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This mechanism suggests potential applications in treating conditions where enzyme inhibition is beneficial .

Antioxidant and Anti-inflammatory Properties

Research has indicated that derivatives of pyrazoles, including this compound, exhibit significant antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Its ability to interact with cellular targets makes it a candidate for further exploration in cancer therapy .

Table 1: Biological Activities of 2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

Recent studies have highlighted the compound's potential in treating various diseases:

- Inflammatory Diseases : A study demonstrated that treatment with this compound reduced inflammation markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent .

- Cancer Research : Clinical trials are underway to evaluate the efficacy of 2,3-Dimethyl-4-(((4-nitrophenyl)sulfonyl)amino)-1-phenyl-3-pyrazolin-5-one in combination therapies for specific cancer types, focusing on its ability to enhance the effects of existing chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.